molecular formula C14H17BrN2O2 B1242869 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate CAS No. 298198-52-4

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate

Katalognummer B1242869
CAS-Nummer: 298198-52-4
Molekulargewicht: 325.2 g/mol
InChI-Schlüssel: RXLOZRCLQMJJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate”, also known as SSR180711, is a compound that has been developed for the treatment of cognitive symptoms of schizophrenia and Alzheimer’s disease . It is a potent and selective partial agonist for α7 nAChRs with nanomolar affinity .


Synthesis Analysis

The synthesis of SSR180711 was reported by Hashimoto et al . The process involves the bromination of 4-(tributylstannyl)phenyl 2,5-diazabicyclo[3.2.2]nonane-2-carboxylate in the presence of chloramine-T and [76Br]bromide in an ethanol solution .


Molecular Structure Analysis

The molecular formula of SSR180711 is C14H17BrN2O2 . The InChI string is InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16 . The canonical SMILES string is C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br .


Chemical Reactions Analysis

Substitution at the para-position of the aromatic ring in general resulted in the most functionally active compounds whereas substitution at the meta-position of the aromatic ring resulted in improved α7 nAChR potency with a concomitant loss of α7 nAChR functional activity .


Physical And Chemical Properties Analysis

The molecular weight of SSR180711 is 325.20 g/mol . The compound has been developed as a PET agent for the non-invasive study of α7 nAChR in the brain .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology: Modulation of Cognitive Functions

SSR180711 has been identified as a selective α7 nicotinic receptor partial agonist . This receptor subtype is implicated in cognitive processes, and SSR180711 has shown promise in enhancing cognitive functions. For instance, it has been reported to improve episodic memory in animal models , which could have implications for treating cognitive deficits in conditions like schizophrenia and Alzheimer’s disease.

Neuroscience: Enhancement of Synaptic Plasticity

In neuroscience research, SSR180711 has been utilized to study its effects on synaptic plasticity. It has been found to increase long-term potentiation (LTP) in the hippocampus , a process essential for learning and memory. This application is particularly relevant for understanding the mechanisms underlying memory formation and retrieval.

Psychiatry: Potential Antipsychotic and Antidepressant Effects

SSR180711 has shown efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia . Additionally, it has demonstrated antidepressant-like properties in various animal tests , suggesting a potential role in treating depressive symptoms often comorbid with schizophrenia.

Neurochemistry: Influence on Neurotransmitter Systems

The compound has been observed to increase extracellular levels of acetylcholine and dopamine in the prefrontal cortex . These neurotransmitters are crucial for attention, motivation, and executive functions, making SSR180711 a valuable tool for studying the neurochemical basis of these cognitive domains.

Pharmacokinetics: Brain Penetration and Distribution

Research has utilized SSR180711 to investigate its pharmacokinetic properties, such as brain penetration and distribution within the central nervous system. Techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) have been employed to profile the distribution of SSR180711 in rat brain tissue sections .

Pharmaceutical Sciences: Polymorphism and Drug Formulation

SSR180711 has been the subject of studies focusing on its polymorphic forms, which are relevant for drug formulation and stability . Understanding the crystal structures and phase relationships of these polymorphs is crucial for the development of stable and effective pharmaceutical preparations.

Wirkmechanismus

Target of Action

SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptors (n-AChRs) . These receptors are primarily found in the brain and are involved in a variety of neurological processes.

Mode of Action

SSR180711 interacts with its target, the α7 n-AChRs, by binding to them with high affinity . This binding results in the activation of the receptor, leading to an increase in the receptor’s activity . As a partial agonist, SSR180711 doesn’t fully activate the receptor but enhances its response to natural ligands.

Biochemical Pathways

The activation of α7 n-AChRs by SSR180711 affects several biochemical pathways. It increases glutamatergic neurotransmission, leading to an increase in the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents evoked in CA1 pyramidal cells . This modulation of neurotransmission can have significant downstream effects on neuronal function and communication.

Pharmacokinetics

SSR180711 rapidly penetrates into the brain . The compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier, contribute to its bioavailability and efficacy as a therapeutic agent.

Result of Action

The activation of α7 n-AChRs by SSR180711 has several effects at the molecular and cellular levels. It induces large GABA-mediated inhibitory postsynaptic currents and small α-sensitive currents through the activation of presynaptic and somato-dendritic α7 n-AChRs, respectively . SSR180711 also increases long-term potentiation (LTP) in the CA1 field . These changes can enhance synaptic plasticity and improve cognitive function.

Action Environment

It’s worth noting that the efficacy of ssr180711 was retained after repeated treatment, indicating a lack of tachyphylaxia .

Eigenschaften

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOZRCLQMJJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047359
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate

CAS RN

298198-52-4
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298198-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SSR-180711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.379 g (3.0 mmol) of 1,4-diazabicyclo[3.2.2]nonane and 0.84 ml (6.0 mmol) of triethylamine in 5 ml of dichloromethane are introduced into a 50-ml three-necked flask, the mixture is cooled to 0° C., 0.730 mg (3.1 mmol) of 4-bromophenyl chloroformate in solution in 3 ml of dichloromethane is added dropwise and the stirring is maintained at 0° C. for 10 min.
Quantity
0.379 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.73 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 4
Reactant of Route 4
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 5
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 6
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.